![molecular formula C8H9BrO B150930 2-(Bromomethyl)benzyl alcohol CAS No. 74785-02-7](/img/structure/B150930.png)
2-(Bromomethyl)benzyl alcohol
Overview
Description
2-(Bromomethyl)benzyl alcohol is a chemical compound that serves as a versatile intermediate in organic synthesis. It is characterized by the presence of a bromomethyl group attached to a benzyl alcohol moiety. This structure allows it to participate in various chemical reactions, making it a valuable building block in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of derivatives of this compound has been explored in several studies. For instance, the synthesis of 2-aryl-1,2-dihydrophthalazines has been achieved by reacting 2-(bromomethyl)benzaldehydes with arylhydrazines, using potassium carbonate as a base and iron(III) chloride as a catalyst in acetonitrile at 100°C, yielding products in the range of 60 to 91% . Another study reports the synthesis of biologically active compounds starting from a related bromomethyl-substituted phenol, demonstrating the utility of bromomethyl groups in complex molecule construction . Additionally, the synthesis of 2-(bromomethyl) benzoic acid has been performed using 2-methylbenzoic acid and bromine, employing free radical reactions initiated by light or azobisisobutyronitrile (AIBN) .
Molecular Structure Analysis
The molecular structure of compounds derived from this compound has been elucidated using various spectroscopic techniques. For example, the conformation and structure of 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo[1,5]thiazepines were established using 1H-NMR, IR spectroscopy, and single-crystal X-ray diffraction, revealing intramolecular hydrogen bonding . Similarly, the geometrical structure and electronic properties of a bromomethyl-benzanthrone derivative were investigated both theoretically and experimentally, highlighting the influence of the bromomethyl group on the molecule's absorption and fluorescence properties .
Chemical Reactions Analysis
The bromomethyl group in this compound derivatives is highly reactive and can participate in various chemical transformations. For instance, the catalyst-free polymerization of 2-ethynylpyridine using this compound resulted in a high yield of a conjugated polymer with interesting optical and electrochemical properties . Moreover, the conversion of benzylic alcohols into dibrominated compounds has been facilitated by KHSO4 under solvent-free conditions, showcasing the reactivity of the bromomethyl group in electrophilic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by the presence of the bromomethyl group. For example, the polymer derived from the reaction with 2-ethynylpyridine exhibited a maximum absorption peak at 457 nm and a band gap of 2.15 eV, indicating its potential in optoelectronic applications . The separation and determination of diastereoisomers of a bromomethyl-containing compound were efficiently achieved using supercritical fluid chromatography, demonstrating the compound's amenability to analytical techniques .
Scientific Research Applications
Polymerization and Material Science
2-(Bromomethyl)benzyl alcohol plays a significant role in the synthesis of polymers. In one study, it was used for the catalyst-free polymerization of 2-ethynylpyridine, resulting in a high yield of polymer with specific structural and electronic properties (Lim et al., 2018). This indicates its potential use in creating materials with unique properties for various applications.
Chemical Synthesis and Organic Chemistry
This compound has been instrumental in the development of new methods in organic chemistry. For instance, a study demonstrated its use in the efficient synthesis of benzyl ethers, highlighting its versatility in chemical transformations (Poon & Dudley, 2006). Additionally, it has been employed in the synthesis of polymers with controlled molecular architecture, such as dendritic macromolecules (Hawker & Fréchet, 1990), indicating its role in creating highly structured and functional materials.
Catalysis and Chemical Reactions
This compound has also been used in studies exploring catalytic processes. For instance, its derivatives have been involved in the selective oxidation of alcohols in various catalytic systems (Chan-Thaw et al., 2018). These studies help in understanding and developing new catalysts for industrial and pharmaceutical applications.
Biotechnology and Bioengineering
In the field of biotechnology, this compound is used in developing new biosynthesis pathways. For example, it has been used in engineering Escherichia coli for renewable benzyl alcohol production, showcasing its potential in sustainable chemical production processes (Pugh et al., 2015).
Environmental Science and Photocatalysis
Furthermore, its derivatives have been studied for their role in environmental science, particularly in photocatalytic processes. Research has investigated the photodegradation of halosubstituted benzyl alcohols on semiconductor particles (Wissiak et al., 2000), which is crucial for understanding and developing methods for environmental remediation.
Safety and Hazards
properties
IUPAC Name |
[2-(bromomethyl)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c9-5-7-3-1-2-4-8(7)6-10/h1-4,10H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBQNNKIOFSPOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50449243 | |
Record name | 2-(Bromomethyl)benzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50449243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
74785-02-7 | |
Record name | 2-(Bromomethyl)benzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50449243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Bromomethyl)benzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-(Bromomethyl)benzyl alcohol interact with 2-ethynylpyridine during polymerization, and what is the impact on the resulting polymer's structure?
A1: this compound acts as an initiator and a functional group modifier during the polymerization of 2-ethynylpyridine. The bromine atom in the bromomethyl group acts as a good leaving group, allowing the nucleophilic nitrogen of 2-ethynylpyridine to attack the benzylic carbon. This attack leads to the initiation of the polymerization and the incorporation of the (N-2-hydroxymethylbenzyl)pyridinium bromide unit into the polymer backbone []. This results in a conjugated polymer with ionic character due to the presence of the pyridinium bromide substituents.
Q2: How does the incorporation of (N-2-hydroxymethylbenzyl)pyridinium bromide substituents, derived from this compound, affect the properties of the resulting polyacetylene derivative?
A2: The presence of (N-2-hydroxymethylbenzyl)pyridinium bromide substituents significantly influences the polymer's properties. Firstly, it introduces ionic character, which can enhance solubility in polar solvents. Secondly, it impacts the polymer's optical properties, as evidenced by the maximum absorption peak at 457 nm and a band gap of 2.15 eV []. Lastly, the incorporated units contribute to the polymer's electrochemical behavior, resulting in stable redox activity within a specific voltage range (−1.5 V to 1.5 V) [].
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